molecular formula C14H16N2OS B13877074 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine

4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine

Cat. No.: B13877074
M. Wt: 260.36 g/mol
InChI Key: UCOYRIJVVYRZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of 4-methylsulfanylphenol to produce 4-nitro-4-methylsulfanylphenol. This intermediate is then subjected to a reduction reaction using iron powder in the presence of acetic acid to yield 4-amino-4-methylsulfanylphenol. The final step involves the reaction of this intermediate with 4-methoxybenzene-1,2-diamine under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Iron powder and acetic acid are commonly used for reduction reactions.

    Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines.

Scientific Research Applications

4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1,2-diamine: Similar structure but lacks the methylsulfanyl group.

    4-Methylsulfanylphenol: Contains the methylsulfanyl group but lacks the diamine functionality.

Uniqueness

4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is unique due to the presence of both the methylsulfanyl and diamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-[(4-methylsulfanylphenyl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C14H16N2OS/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8H,9,15-16H2,1H3

InChI Key

UCOYRIJVVYRZTL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.